molecular formula C3H9NO2 B8508469 Dimethylformamide water CAS No. 56955-15-8

Dimethylformamide water

Cat. No.: B8508469
CAS No.: 56955-15-8
M. Wt: 91.11 g/mol
InChI Key: WHQSYGRFZMUQGQ-UHFFFAOYSA-N
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Description

Dimethylformamide (DMF), a polar aprotic solvent with the formula (CH₃)₂NC(O)H, is widely used in chemical synthesis, electrochemistry, and materials science due to its exceptional solvation properties. DMF-water systems refer to mixtures or applications where DMF interacts with water, either as a co-solvent or in biphasic reactions. Key characteristics of DMF include:

  • High dielectric constant (36.7 at 25°C), enabling dissolution of polar and nonpolar compounds .
  • Low vapor pressure, reducing evaporation losses in reactions .
  • Thermal stability, suitable for high-temperature processes (e.g., electrophoretic deposition) .
  • Compatibility with carbon nanomaterials, particularly single-walled carbon nanotubes (SWCNTs), due to stable dispersion and prevention of electrode oxidation .

Scientific Research Applications

Chemical Properties and Characteristics

Dimethylformamide is a colorless, hygroscopic liquid with a high dielectric constant and excellent solvation properties. Its miscibility with water enhances its effectiveness as a solvent in numerous applications. The combination of DMF and water allows for improved solubility of various compounds, making it a preferred choice in many industrial processes.

Applications in Various Industries

  • Pharmaceutical Industry
    • Solvent for Reactions : DMF is utilized as a reaction solvent in the synthesis of pharmaceuticals due to its ability to dissolve a wide range of organic compounds. It facilitates reactions such as nitration, amination, and amidation, which are crucial in drug development .
    • Crystallization : The solvent's properties enable effective crystallization processes, improving the purity and yield of pharmaceutical compounds .
  • Polymer Production
    • Acrylic Fibers : DMF-water mixtures are essential in the production of polyacrylonitrile fibers. The high solubility of polyacrylonitrile in DMF allows for efficient spinning processes .
    • Coatings : DMF serves as a solvent for polyurethane-based coatings used on leather and artificial fabrics, enhancing the durability and finish of these materials .
  • Petrochemical Industry
    • Separation Processes : In petrochemical applications, DMF is employed for the purification of acetylene from ethylene and butadiene from C4 streams. Its ability to selectively dissolve aromatics facilitates the separation from aliphatic hydrocarbons .
    • Exhaust Treatment : The high solubility of sulfur dioxide in DMF allows for effective treatment of exhaust streams from high-sulfur fuels, enabling recovery of carbon dioxide .
  • Environmental Applications
    • Biodegradation : Research indicates that dimethylformamide can undergo microbial degradation in aquatic environments, highlighting its potential role in environmental remediation efforts .

Analytical Techniques for Monitoring Water Content

The presence of water in dimethylformamide can significantly affect its performance as a solvent. Therefore, monitoring water levels is critical in industrial applications:

  • Near-Infrared Spectroscopy : This technique allows for real-time measurement of water concentrations in DMF solutions. Studies have shown that using optical probes coupled with spectrometers can accurately detect water levels as low as 20 ppm . This capability is vital for maintaining the quality and purity required in chemical processes.

Case Studies

  • Case Study on Pharmaceutical Synthesis
    • A study conducted at Alzahra University demonstrated the effectiveness of DMF as a solvent during the synthesis of active pharmaceutical ingredients (APIs). The research highlighted the solvent's role not only as a medium but also as a catalyst in specific reactions, showcasing its multifunctional capabilities .
  • Environmental Impact Assessment
    • An assessment published by the World Health Organization evaluated the environmental impact of dimethylformamide usage. It reported low concentrations of DMF detected in industrial areas, emphasizing the importance of monitoring and managing its use to minimize ecological risks .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for preparing dimethylformamide (DMF)-water mixtures with precise molar ratios in experimental settings?

  • Methodological Answer : Use gravimetric or volumetric methods with ultra-pure water (resistivity ≥18.2 MΩ·cm) and anhydrous DMF (≥99.8% purity, water content ≤0.01% by Karl Fischer titration). Calibrate balances and pipettes to ensure <0.1% error. For reproducibility, document temperature (e.g., 25°C) and mixing speed (e.g., 500 rpm for 30 min) to avoid phase separation .

Q. Which analytical techniques are most effective for quantifying DMF-water interactions in solution studies?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track solvatochromic shifts using probes like Reichardt’s dye (ET(30) parameter) to assess polarity changes .
  • NMR Spectroscopy : Monitor ¹H or ¹³C chemical shifts (e.g., DMF’s carbonyl peak at ~167 ppm) to study hydrogen-bonding dynamics .
  • HPLC : Separate and quantify DMF degradation products (e.g., dimethylamine) with a C18 column and UV detection at 210 nm .

Q. How does water content influence the stability of DMF in long-term storage for experimental reuse?

  • Methodological Answer : DMF hydrolyzes to dimethylamine and formic acid in aqueous solutions. Stabilize mixtures by storing under inert gas (N₂/Ar) at 4°C, and monitor degradation via pH meters (target pH 6–8) or FT-IR (amide I band at ~1650 cm⁻¹). Recalibrate solutions weekly if water content exceeds 0.1% .

Advanced Research Questions

Q. What experimental designs mitigate confounding variables when studying DMF-water phase behavior under non-ambient conditions?

  • Methodological Answer : Use high-pressure view cells with temperature control (±0.1°C) and in-situ Raman spectroscopy to track phase transitions. Apply the Peng-Robinson equation of state to model vapor-liquid equilibria, incorporating binary interaction parameters (kij) adjusted via regression of experimental P-T-x data . Validate with cloud-point measurements at 5–10°C intervals.

Q. How can researchers resolve contradictions in reported solubility data for hydrophobic compounds in DMF-water systems?

  • Methodological Answer : Conduct meta-analysis using the Hansen Solubility Parameters (HSP) framework. Compare discrepancies in δd (dispersion), δp (polar), and δh (hydrogen bonding) values across studies. Replicate experiments with controlled humidity (<30% RH) and standardized stirring protocols (e.g., 1000 rpm for 1 hr) to isolate kinetic vs. thermodynamic solubility effects .

Q. What advanced spectroscopic methods address DMF-water matrix interference in trace analyte detection?

  • Methodological Answer :

  • 2D-COSY NMR : Differentiate overlapping DMF/analyte peaks by correlating cross-peak intensities.
  • Mass Spectrometry with APCI : Use atmospheric pressure chemical ionization to suppress DMF adducts. Optimize declustering potentials to fragment DMF clusters (m/z 74) while preserving analyte signals .

Q. Data Analysis & Interpretation

Q. How should researchers model molecular dynamics of DMF-water mixtures to validate experimental observations?

  • Methodological Answer : Employ all-atom force fields (e.g., OPLS-AA) with explicit polarization corrections. Simulate 10-ns trajectories in GROMACS, analyzing radial distribution functions (RDFs) for DMF-water H-bonding (O···H distances <2.0 Å). Compare simulated densities (e.g., 1.01 g/cm³ for 50% v/v DMF) with experimental pycnometry data .

Q. What statistical approaches are recommended for assessing synergistic effects in DMF-water co-solvent systems?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design. Fit data to a quadratic model (e.g., solubility = β₀ + β₁X₁ + β₂X₂ + β₁₂X₁X₂), where X₁ = DMF%, X₂ = temperature. Use ANOVA to identify significant interactions (p <0.05) and optimize via desirability functions .

Q. Ethical & Reproducibility Considerations

Q. What safety protocols are critical for handling DMF-water mixtures in academic labs?

  • Methodological Answer : Use fume hoods with face velocity ≥0.5 m/s, and monitor airborne DMF levels via NIOSH Method 2014 (detection limit: 0.1 ppm). Equip waste containers with neutralizing agents (e.g., activated carbon) for disposal. Document glove compatibility (e.g., nitrile > latex) to prevent permeation .

Q. How can researchers ensure reproducibility of DMF-water studies across labs?

  • Methodological Answer : Adopt FAIR data principles:
  • Metadata : Report DMF lot number, water resistivity, and instrument calibration certificates.
  • Open Protocols : Share step-by-step workflows on platforms like Protocols.io .
  • Inter-lab Validation : Participate in round-robin trials with blinded samples to assess inter-laboratory variance .

Comparison with Similar Compounds

Water

Property DMF Water
Solvent Type Polar aprotic Polar protic
Dielectric Constant 36.7 78.4 (at 25°C)
Electrode Oxidation Prevents oxidation Causes oxidation
SWCNT Dispersion Stable (yield >0) Unstable (yield = 0)
Vapor Pressure Low High

Key Findings :

  • Water’s high dielectric constant makes it ideal for ionic compounds, but its protic nature limits compatibility with hydrophobic materials like SWCNTs .

Dimethyl Sulfoxide (DMSO)

Property DMF DMSO
Polarity Slightly less polar Highly polar
Dielectric Constant 36.7 46.7
Toxicity Moderate Low
Biocompatibility Limited High (cell culture use)

Key Findings :

  • Both DMF and DMSO dissolve polymers and coordination complexes (e.g., Cu(II) thiosemicarbazones), but DMSO is preferred in biological studies due to lower cytotoxicity .
  • DMF’s lower polarity allows better temperature control in exothermic reactions compared to DMSO .

Glycerol

Property DMF Glycerol
Green Solvent No Yes
Dielectric Constant 36.7 42.5
Vapor Pressure Low Very low
Applications Electrochemistry Biocompatible formulations

Key Findings :

  • Glycerol, a bio-derived solvent, shares DMF’s high polarity but is environmentally sustainable. However, DMF outperforms glycerol in SWCNT dispersion and electrochemical deposition .

Alcohols (Ethanol, Methanol)

Property DMF Ethanol/Methanol
Polyphenol Extraction Moderate efficiency High efficiency
Conductivity 3.73×10⁻⁴ S cm⁻¹ (EPD) 6.62×10⁻⁷ S cm⁻¹ (H₂O)
Toxicity Higher Lower

Key Findings :

  • Ethanol and methanol extract polyphenols more effectively than DMF, but DMF is critical in electrochemical systems (e.g., supercapacitors) for higher ionic conductivity .

N-Methylpyrrolidone (NMP)

Property DMF NMP
SWCNT Compatibility High Moderate
Environmental Impact Toxic Toxic
EPD Performance Superior Requires methanol mixtures

Key Findings :

  • NMP-methanol mixtures are used for multi-walled carbon nanotubes (MWCNTs), but DMF remains unmatched for SWCNT processing .

Electrochemical Deposition

  • DMF prevents anode oxidation and enables uniform SWCNT coatings, unlike water or alcohols .
  • Conductivity in DMF-based electrolytes (3.73×10⁻⁴ S cm⁻¹) surpasses water-based systems (6.62×10⁻⁷ S cm⁻¹) .

Coordination Chemistry

  • DMF stabilizes metal complexes (e.g., Mn(III), Fe(II)) through coordination and hydrogen bonding, often coexisting with water in outer spheres .

Environmental and Health Considerations

  • DMF’s toxicity limits its use in biological systems, whereas glycerol and DMSO are safer alternatives .

Properties

CAS No.

56955-15-8

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

N,N-dimethylformamide;hydrate

InChI

InChI=1S/C3H7NO.H2O/c1-4(2)3-5;/h3H,1-2H3;1H2

InChI Key

WHQSYGRFZMUQGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=O.O

Origin of Product

United States

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